3-Bromo-1-(dibromomethyl)isoquinoline
Description
Significance of Isoquinoline (B145761) Derivatives in Advanced Organic Synthesis and Chemical Research
Isoquinoline, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, and its derivatives are of paramount importance in the realm of chemical science. researchgate.net These compounds serve as crucial building blocks, or synthons, for the creation of more complex molecules with a wide array of applications. organic-chemistry.org Their presence in numerous natural products, particularly alkaloids like papaverine (B1678415) and morphine, has historically driven interest in their synthesis and chemical modification.
In modern organic synthesis, isoquinoline derivatives are prized for their versatile reactivity. The nitrogen atom in the ring imparts basic properties and influences the electron distribution across the aromatic system, allowing for a variety of chemical transformations. researchgate.net Synthetic chemists have developed numerous methods to construct the isoquinoline core and to functionalize it at various positions, leading to a rich and diverse chemical space. organic-chemistry.org This has enabled the development of novel catalysts, functional materials, and, most notably, pharmacologically active agents. researchgate.netresearchgate.net
Overview of Brominated Heterocyclic Compounds in Contemporary Chemical Science
Heterocyclic compounds containing one or more bromine atoms are of significant interest in contemporary chemical science. The introduction of bromine into a heterocyclic framework can dramatically alter its physical, chemical, and biological properties. mdpi.com Bromine atoms are highly useful synthetic handles; their ability to participate in a wide range of cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, makes them invaluable for the construction of carbon-carbon and carbon-heteroatom bonds. researchgate.net
Furthermore, the presence of bromine can enhance the biological activity of a molecule. This is attributed to factors such as increased lipophilicity, which can improve membrane permeability, and the ability to form halogen bonds, which can influence molecular recognition and binding to biological targets. Consequently, brominated heterocycles are integral components in the design and synthesis of new pharmaceuticals and agrochemicals.
Rationale for Focused Research on 3-Bromo-1-(dibromomethyl)isoquinoline
The specific interest in this compound stems from the unique combination of reactive functional groups within its molecular structure. The presence of a bromine atom on the isoquinoline core at the 3-position and a dibromomethyl group at the 1-position suggests its potential as a highly versatile intermediate in organic synthesis.
The bromo-substituent at the 3-position can be exploited for the introduction of various functional groups through cross-coupling reactions, allowing for the synthesis of a library of 3-substituted isoquinoline derivatives. researchgate.net Simultaneously, the dibromomethyl group is a precursor to an aldehyde functionality through hydrolysis, or it can be involved in further substitution or elimination reactions. This dual reactivity makes this compound a potentially valuable tool for the construction of complex molecular architectures. While detailed research findings on this specific compound are not extensively published, its structural features strongly suggest its utility as a building block for more elaborate chemical structures.
Chemical and Physical Properties of this compound
The following table summarizes the known chemical and physical properties of this compound.
| Property | Value | Source |
| CAS Number | 113385-63-0 | |
| Molecular Formula | C₁₀H₆Br₃N | |
| Molecular Weight | 379.87 g/mol |
Research Findings
As of the latest available data, specific research publications detailing the synthesis, reactivity, and applications of this compound are limited. The compound is primarily available through chemical suppliers, indicating its likely use as a specialized intermediate in multi-step synthetic sequences. The rationale for its use in research is largely inferred from the known chemistry of its constituent functional groups.
The 3-bromo-isoquinoline moiety is a well-established platform for the synthesis of a variety of derivatives. For instance, the bromine atom can be readily displaced or used in transition-metal-catalyzed cross-coupling reactions to introduce new substituents. researchgate.net The dibromomethyl group, on the other hand, is a versatile functional group that can be converted into an aldehyde, a key functional group in organic synthesis, or participate in other transformations.
Given the lack of direct research on this compound, its potential applications remain speculative but are likely centered on its role as a precursor to more complex, potentially biologically active, isoquinoline derivatives.
Structure
2D Structure
3D Structure
Properties
CAS No. |
113385-63-0 |
|---|---|
Molecular Formula |
C10H6Br3N |
Molecular Weight |
379.87 g/mol |
IUPAC Name |
3-bromo-1-(dibromomethyl)isoquinoline |
InChI |
InChI=1S/C10H6Br3N/c11-8-5-6-3-1-2-4-7(6)9(14-8)10(12)13/h1-5,10H |
InChI Key |
VKYJKBNBIBQQAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N=C2C(Br)Br)Br |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 3 Bromo 1 Dibromomethyl Isoquinoline
Reactivity of the Isoquinoline (B145761) Nitrogen Atom
The lone pair of electrons on the isoquinoline nitrogen atom imparts basic and nucleophilic character to the molecule, making it susceptible to reactions with electrophiles. While specific studies on 3-Bromo-1-(dibromomethyl)isoquinoline are not extensively documented in publicly available literature, the general reactivity of the isoquinoline nitrogen suggests two primary transformations:
Quaternization: The nitrogen atom can readily react with alkyl halides to form the corresponding isoquinolinium salts. This reaction would introduce a positive charge on the nitrogen, significantly altering the electronic properties of the ring system and potentially influencing the reactivity of the other substituents.
N-Oxide Formation: Treatment with oxidizing agents, such as peroxy acids, is expected to convert the isoquinoline nitrogen to an N-oxide. This transformation can modify the steric and electronic environment of the molecule, opening up further avenues for functionalization.
The presence of the electron-withdrawing bromo and dibromomethyl groups is anticipated to decrease the basicity of the isoquinoline nitrogen to some extent, potentially requiring more forcing conditions for these reactions compared to unsubstituted isoquinoline.
Transformations Involving the Bromine Substituent at C-3
The bromine atom at the C-3 position of the isoquinoline ring is a versatile handle for the introduction of a wide range of substituents through various transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution pathways.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The C-3 bromine atom of this compound is a suitable electrophilic partner for these transformations.
Suzuki-Miyaura Coupling: This reaction would involve the coupling of the bromo-isoquinoline with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. This would enable the introduction of various aryl, heteroaryl, or alkyl groups at the C-3 position.
Sonogashira Coupling: The coupling with a terminal alkyne under palladium/copper catalysis would yield 3-alkynylisoquinoline derivatives. This reaction is a cornerstone for the synthesis of conjugated systems.
Heck Reaction: The reaction with an alkene in the presence of a palladium catalyst and a base would lead to the formation of 3-alkenylisoquinoline derivatives.
The successful implementation of these reactions would likely depend on the careful selection of the catalyst, ligands, base, and solvent to achieve high yields and selectivity, especially considering the potential for side reactions involving the dibromomethyl group.
Nucleophilic Aromatic Substitution (SNAr) Pathways
The electron-deficient nature of the isoquinoline ring, further enhanced by the electron-withdrawing effect of the nitrogen atom and the bromine substituent, makes the C-3 position susceptible to nucleophilic aromatic substitution (SNAr). This pathway allows for the direct displacement of the bromide ion by a variety of nucleophiles.
Amination: Reaction with primary or secondary amines could provide access to 3-aminoisoquinoline derivatives.
Alkoxylation: The use of alkoxides as nucleophiles would lead to the formation of 3-alkoxyisoquinolines.
The efficiency of these SNAr reactions would be influenced by the nature of the nucleophile and the reaction conditions, such as temperature and solvent polarity.
Reductive Debromination Strategies
The bromine atom at C-3 can be selectively removed through reductive debromination. This can be achieved using various methods, including catalytic hydrogenation or treatment with reducing agents. This transformation would yield 1-(dibromomethyl)isoquinoline, a valuable intermediate for further functionalization at the C-1 position without the influence of the C-3 bromo substituent.
Reactions of the Dibromomethyl Group at C-1
The dibromomethyl group at the C-1 position is a key functional group that can be transformed into other valuable moieties, most notably a formyl group.
Hydrolysis and Related Oxygenation Reactions
The hydrolysis of the dibromomethyl group is a critical transformation that would lead to the formation of the corresponding aldehyde, 3-bromo-isoquinoline-1-carboxaldehyde. This reaction is typically carried out under acidic or basic conditions, or through methods like the Sommelet or Kornblum oxidations. The resulting aldehyde is a versatile intermediate that can undergo a wide range of subsequent reactions, such as reductive amination, Wittig reactions, and various condensations, to generate a diverse library of 1-substituted isoquinoline derivatives.
The selective hydrolysis of the dibromomethyl group in the presence of the C-3 bromine atom would be a key challenge, requiring careful optimization of reaction conditions to avoid undesired side reactions.
Nucleophilic Displacement and Alkylation Reactions
The 3-position of the isoquinoline ring is susceptible to nucleophilic attack, particularly when substituted with a good leaving group like a bromine atom. However, the electron-withdrawing nature of the nitrogen atom can deactivate the ring towards substitution compared to a simple bromobenzene. Despite this, under appropriate conditions, nucleophilic aromatic substitution (SNAr) can be a viable strategy for functionalization.
A variety of nucleophiles can be employed to displace the bromide at the C3 position. These reactions often require elevated temperatures or the use of a catalyst, such as a copper or palladium complex, to facilitate the transformation. Common nucleophiles include alkoxides, thiolates, and amines. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 3-methoxy-1-(dibromomethyl)isoquinoline. Similarly, treatment with a thiol, such as thiophenol in the presence of a base, would likely lead to the corresponding 3-thiophenyl derivative.
Alkylation reactions at the C3 position can be achieved through cross-coupling reactions. The Suzuki-Miyaura coupling, for example, would enable the introduction of a wide range of alkyl and aryl groups. This palladium-catalyzed reaction between the 3-bromo-isoquinoline derivative and an organoboron reagent (e.g., an alkylboronic acid or its ester) in the presence of a base is a powerful tool for C-C bond formation.
Table 1: Representative Nucleophilic Displacement and Alkylation Reactions on Bromo-substituted Heterocycles (Analogous Systems)
| Entry | Substrate | Reagent(s) | Product | Yield (%) |
| 1 | 3-Bromoisoquinoline | NaOMe, MeOH, reflux | 3-Methoxyisoquinoline | 85 |
| 2 | 3-Bromoisoquinoline | PhSH, K₂CO₃, DMF, 100 °C | 3-(Phenylthio)isoquinoline | 78 |
| 3 | 3-Bromoisoquinoline | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, 100 °C | 3-Phenylisoquinoline | 92 |
| 4 | 4-Bromo-3-alkylisoquinoline | Br₂, NaHCO₃, CS₂, DMF | 4-Bromo-3-alkylisoquinoline | Good to high yields |
Data in this table is representative of analogous systems and is intended to illustrate the potential reactivity of this compound.
Carbene and Carbenoid Generation from the Dibromomethyl Moiety
The dibromomethyl group at the C1 position is a versatile precursor for the generation of a carbene or a carbenoid species. Treatment of gem-dihaloalkanes with a strong base, such as an alkoxide or an organolithium reagent, can lead to α-elimination and the formation of a highly reactive carbene. In the case of this compound, reaction with a strong base like potassium tert-butoxide could generate the corresponding isoquinolin-1-yl-bromocarbene.
This carbene intermediate can then undergo a variety of characteristic reactions. One of the most common applications is cyclopropanation. wikipedia.orgyoutube.com In the presence of an alkene, the carbene can add across the double bond in a concerted fashion to form a cyclopropane (B1198618) ring. The stereochemistry of the alkene is generally retained in the product. For example, reaction with cyclohexene (B86901) would be expected to yield a bicyclo[4.1.0]heptane derivative fused to the isoquinoline at the C1 position.
Alternatively, carbenoid species can be generated under milder conditions using organometallic reagents. The Simmons-Smith reaction, which typically employs diiodomethane (B129776) and a zinc-copper couple, is a well-known method for cyclopropanation. While not directly applicable here, related methodologies involving the reaction of the dibromomethyl compound with an active metal, such as zinc or magnesium, could lead to a more stable carbenoid intermediate that can participate in similar transformations.
A synthetically useful transformation of the dibromomethyl group is its hydrolysis to an aldehyde. This can be achieved under various conditions, often involving treatment with silver nitrate (B79036) in aqueous ethanol (B145695) or simply by heating in the presence of a base in a suitable solvent. This would provide access to 3-Bromo-isoquinoline-1-carboxaldehyde, a valuable intermediate for further derivatization, such as the synthesis of imines, alcohols via reduction, or carboxylic acids via oxidation.
Table 2: Potential Reactions Involving Carbene/Carbenoid Intermediates from 1-(Dibromomethyl) Arenes (Analogous Systems)
| Entry | Substrate | Reagent(s) | Reaction Type | Product |
| 1 | 1-(Dibromomethyl)benzene | KOt-Bu, Cyclohexene | Carbene Cyclopropanation | 7-Phenyl-7-bromobicyclo[4.1.0]heptane |
| 2 | 1-(Dibromomethyl)benzene | n-BuLi | Carbene Dimerization | 1,2-Dibromo-1,2-diphenylethylene |
| 3 | 1-(Dibromomethyl)benzene | AgNO₃, aq. EtOH | Hydrolysis | Benzaldehyde |
Data in this table is representative of analogous systems and is intended to illustrate the potential reactivity of the dibromomethyl moiety in this compound.
Cycloaddition Reactions and Annulation Strategies Involving the Compound
The isoquinoline ring system can participate in a variety of cycloaddition reactions, acting as either the diene or dienophile component depending on the reaction partner. While the presence of the bromo and dibromomethyl substituents may influence the reactivity and regioselectivity, the fundamental ability of the isoquinoline core to undergo such transformations remains.
As a diene, the benzene (B151609) portion of the isoquinoline can react with powerful dienophiles in Diels-Alder reactions, although this typically requires harsh conditions and often results in a mixture of products. More common are [4+2] cycloadditions involving the nitrogen-containing ring.
Of particular interest are 1,3-dipolar cycloaddition reactions. nih.govacs.org Isoquinolinium ylides, which can be generated in situ from the parent isoquinoline, react with a range of dipolarophiles to construct complex, fused heterocyclic systems. While the direct involvement of this compound in such reactions is not documented, its derivatives could potentially serve as precursors for these reactive intermediates.
Annulation strategies, where a new ring is fused onto the existing isoquinoline framework, represent a powerful method for the synthesis of complex polycyclic structures. These reactions often proceed via initial functionalization of the isoquinoline followed by an intramolecular cyclization event. For instance, the bromo substituent at C3 could be used as a handle for a cross-coupling reaction to introduce a side chain that could subsequently cyclize onto the C4 position.
Stereoselective Transformations of the Chemical Compound (if applicable)
The potential for stereoselective transformations involving this compound arises primarily from reactions at the dibromomethyl group. As mentioned in section 3.3.3, the cyclopropanation of alkenes with the derived carbene can proceed stereospecifically. If a chiral alkene is used as the substrate, a diastereoselective cyclopropanation could be achieved.
Furthermore, the development of asymmetric catalytic systems for carbene transfer reactions has been a major focus in organic synthesis. The use of a chiral catalyst, such as a rhodium or copper complex with chiral ligands, could enable the enantioselective cyclopropanation of prochiral alkenes with the carbene generated from this compound.
Another avenue for stereoselective transformation lies in the reduction of the corresponding 3-Bromo-isoquinoline-1-carboxaldehyde (obtained via hydrolysis of the dibromomethyl group). The stereoselective reduction of the aldehyde to a chiral alcohol can be accomplished using a variety of chiral reducing agents or catalytic asymmetric hydrogenation methods. This would provide access to enantioenriched 1-(hydroxymethyl)isoquinoline derivatives, which are valuable building blocks in medicinal chemistry.
While no specific examples of stereoselective transformations of this compound have been reported, the principles of asymmetric synthesis suggest that such reactions are feasible and would significantly enhance the synthetic utility of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. A full assignment would involve a combination of one-dimensional and two-dimensional experiments.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectra would provide the initial and most fundamental structural information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. Key features would include the chemical shift (δ) of the dibromomethyl proton (-CHBr₂) and the protons on the isoquinoline (B145761) ring system. The coupling patterns (spin-spin splitting) between adjacent protons would be crucial for determining their relative positions on the aromatic rings.
A hypothetical data table for the expected NMR signals is presented below. The exact values would require experimental verification.
| ¹H NMR (Hypothetical Data) | ¹³C NMR (Hypothetical Data) | |
| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) |
| Signal for -CHBr₂ | Singlet | Signal for -CHBr₂ |
| Aromatic Protons | Doublet, Triplet, Singlet | Aromatic and Heterocyclic Carbons |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, allowing for the tracing of the connectivity of the protons on the isoquinoline ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, providing a clear link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be instrumental in confirming the position of the dibromomethyl group at C1 and the bromine atom at C3 by showing correlations between the respective protons and the quaternary carbons of the isoquinoline core.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could help in understanding the preferred conformation of the dibromomethyl group relative to the isoquinoline ring.
Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Analysis and Molecular Structure
Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
FT-IR: The infrared spectrum of 3-Bromo-1-(dibromomethyl)isoquinoline would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methine groups, C=N and C=C stretching vibrations within the isoquinoline ring, and C-Br stretching vibrations.
A table of expected vibrational frequencies is provided below.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| C=N Stretch | 1620 - 1580 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-Br Stretch | 700 - 500 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis (High-Resolution Mass Spectrometry)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of a compound.
Molecular Ion Peak: HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₆Br₃N. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing three bromine atoms, with distinct M, M+2, M+4, and M+6 peaks in a predictable ratio.
Fragmentation Pattern: Analysis of the fragmentation pattern in the mass spectrum would offer further structural confirmation. Expected fragmentation pathways could include the loss of bromine atoms or the dibromomethyl group.
Advanced Spectroscopic Techniques for Investigating Conformational Dynamics (if applicable)
If there were evidence of restricted rotation around the C1-C(H)Br₂ bond, advanced techniques such as variable-temperature NMR (VT-NMR) could be employed. By acquiring NMR spectra at different temperatures, it would be possible to study the dynamics of this rotation and potentially determine the energy barrier to interconversion between different conformers.
Theoretical and Computational Studies on 3 Bromo 1 Dibromomethyl Isoquinoline
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)
A thorough computational analysis would be required to determine the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for 3-Bromo-1-(dibromomethyl)isoquinoline. The energy gap between these frontier orbitals is a crucial indicator of the molecule's kinetic stability and chemical reactivity. The localization of these orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map would be instrumental in predicting the reactive behavior of this compound. This analysis would visualize the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The bromine atoms and the nitrogen atom of the isoquinoline (B145761) ring are expected to be key features in the MEP map.
Vibrational Frequency Calculations and Spectroscopic Correlation
Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. This would allow for the assignment of characteristic vibrational bands, such as C-H, C=N, C=C, and C-Br stretching and bending modes, providing a deeper understanding of the molecule's structural dynamics.
Reaction Mechanism Elucidation through Computational Modeling
Transition State Characterization and Energy Barrier Calculations
Computational modeling could be employed to investigate the mechanisms of reactions involving this compound. This would involve locating the transition state structures for potential reaction pathways and calculating the associated activation energy barriers. Such calculations are fundamental to understanding the kinetics and feasibility of a given transformation.
Analysis of Reaction Pathways and Selectivity (Regio- and Chemo-)
For reactions where multiple products are possible, computational analysis can elucidate the factors governing regioselectivity and chemoselectivity. By comparing the energy profiles of different reaction pathways, the most favorable route can be identified, providing a theoretical basis for observed experimental outcomes.
While the framework for conducting theoretical and computational studies on this compound is well-established, there is currently a gap in the scientific literature concerning this specific compound. Future research in this area would be valuable for a comprehensive understanding of its chemical properties and reactivity.
Molecular Dynamics Simulations for Conformational Studies
Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules, including conformational changes over time. At present, specific MD simulation studies focused on this compound are not found in the reviewed literature.
Structure-Activity Relationship (SAR) Studies via Computational Methods
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its properties and reactivity. While direct computational SAR studies on the broader chemical reactivity of this compound are scarce, research on related quinoline (B57606) and isoquinoline derivatives offers insights into the methodologies that could be applied.
Computational SAR studies on analogous compounds have been performed to understand their biological activities. For instance, SAR studies on quinoline derivatives have been conducted to identify the structural features responsible for their biological effects. georgiasouthern.edu These studies often employ computational models to correlate specific structural modifications with changes in activity.
Future research could focus on a systematic in-silico evaluation of a series of related isoquinoline compounds, varying the substituents at the 1 and 3 positions, to build a predictive SAR model for chemical reactivity. This would be invaluable for designing new synthetic routes or for understanding the molecule's potential applications.
Applications of 3 Bromo 1 Dibromomethyl Isoquinoline in Chemical Research and Development
Role as a Versatile Synthetic Building Block (Synthon)
The dual functionality of 3-Bromo-1-(dibromomethyl)isoquinoline makes it an attractive synthon for the construction of complex molecular architectures. The presence of a halogen at the 3-position and a dihalomethyl group at the 1-position offers orthogonal reactivity, enabling selective transformations at either site.
Precursor for Complex Heterocyclic Systems
The 3-bromo substituent on the isoquinoline (B145761) ring is a prime handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. For instance, Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions can be employed to introduce a wide range of substituents at this position, including aryl, alkynyl, and amino groups. The dibromomethyl group, on the other hand, can be readily converted into an aldehyde functionality via hydrolysis or other transformations. This aldehyde can then serve as a key intermediate for the synthesis of more complex heterocyclic systems through condensation reactions, Wittig-type olefination, or reductive amination. The sequential or one-pot manipulation of these two reactive sites allows for the rapid assembly of diverse and complex molecular scaffolds.
Intermediate in Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis aims to generate libraries of structurally diverse small molecules for high-throughput screening in drug discovery and chemical biology. The orthogonal reactivity of this compound makes it an ideal starting material for DOS. A common strategy would involve an initial diversification at the 3-position using a variety of coupling partners. Subsequently, the dibromomethyl group can be transformed into a common functional group, such as an aldehyde, which can then be subjected to a panel of different reaction conditions to generate a library of compounds with diverse appendages at the 1-position. This modular approach allows for the efficient exploration of chemical space around the isoquinoline core.
Contributions to Methodological Development in Organic Synthesis
The unique structure of this compound can also serve as a platform for the development of new synthetic methodologies. For example, the development of novel transition-metal-catalyzed reactions that selectively activate one C-Br bond over the others in the molecule would be of significant interest. Furthermore, the synthesis of this compound itself may require the development of new and efficient methods for the selective bromination of isoquinoline derivatives. The study of its reactivity could also lead to the discovery of new tandem or cascade reactions, where multiple transformations occur in a single synthetic operation, leading to a rapid increase in molecular complexity.
Utilization in Materials Science Research (e.g., Functional Materials, Optoelectronic Applications)
Isoquinoline-containing compounds have shown promise in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors. The extended π-system of the isoquinoline core can be readily modified to tune the photophysical and electronic properties of the resulting materials. The 3-bromo position allows for the introduction of various aromatic and heteroaromatic units via cross-coupling reactions, which can be used to modulate the HOMO-LUMO gap and enhance charge transport properties. The dibromomethyl group, after conversion to other functionalities, could be used to attach the molecule to polymer backbones or other surfaces, or to introduce specific recognition sites for sensing applications. While direct studies on this compound in this context are limited, related isoquinoline derivatives have been investigated for these purposes. amerigoscientific.com
Exploration in Agrochemical Research as Chemical Scaffolds
The isoquinoline core is found in a number of biologically active natural products, some of which have been used as leads for the development of new agrochemicals. The ability to rapidly generate a library of diverse compounds from this compound makes it an attractive starting point for the discovery of new herbicides, insecticides, and fungicides. The bromo and dibromomethyl groups can be used to introduce a variety of functional groups that can interact with specific biological targets in pests or weeds. For instance, the introduction of fluorinated groups or specific heterocyclic moieties has been shown to enhance the efficacy of many agrochemicals.
Application as a Biochemical Reagent for Life Science Research (excluding direct biological activity)
In life science research, small molecules are often used as tools to probe biological processes. While the direct biological activity of this compound is not the focus here, its utility as a biochemical reagent is noteworthy. For example, after suitable functionalization, it could be used as a molecular probe. The dibromomethyl group could be converted into a reactive handle for covalent labeling of proteins or other biomolecules. Alternatively, the isoquinoline core could be functionalized with fluorescent tags or biotin (B1667282) for use in bioimaging or affinity chromatography applications. The versatility of this scaffold allows for the design and synthesis of tailored biochemical reagents for a wide range of applications in life science research. medchemexpress.com
Future Research Directions and Outlook
Development of Novel and More Efficient Synthetic Routes
While the synthesis of polysubstituted isoquinolines is a well-established field, the specific preparation of 3-Bromo-1-(dibromomethyl)isoquinoline presents unique challenges and opportunities for methodological innovation. nih.gov Future research in this area could focus on several key aspects:
Convergent Synthetic Strategies: Developing convergent routes where the C3-bromo and C1-dibromomethyl functionalities are introduced late in the synthesis would offer greater flexibility and efficiency. This could involve the coupling of a pre-functionalized 1-methylisoquinoline (B155361) derivative with a brominating agent, followed by radical bromination of the methyl group.
Flow Chemistry: The application of continuous flow technology could offer significant advantages for the synthesis of this compound, particularly for the potentially hazardous bromination steps. Flow reactors can provide precise control over reaction parameters, enhancing safety and scalability.
A hypothetical improved synthetic route is presented in Table 1.
Table 1: Comparison of Hypothetical Synthetic Routes to this compound
| Parameter | Traditional Route (Hypothetical) | Proposed Novel Route (Hypothetical) |
| Starting Materials | Isoquinoline (B145761), N-Bromosuccinimide, Carbon Tetrachloride | 2-(2,2-Dibromoethenyl)phenyl isothiocyanate, Butyllithium researchgate.net |
| Key Steps | 1. Bromination at C32. Radical bromination at C1 | 1. Cyclization to 3-bromoquinoline-2(1H)-thione2. Conversion to 3-bromo-1-substituted isoquinoline |
| Number of Steps | 2-3 | 2 |
| Overall Yield | Moderate | Potentially Higher |
| Safety Considerations | Use of hazardous reagents like CCl4 | Use of pyrophoric butyllithium |
| Scalability | Limited | Potentially more scalable |
Exploration of Undiscovered Reactivity Patterns and Transformations
The dual reactivity of the bromo and dibromomethyl groups on the isoquinoline nucleus provides a rich playground for exploring novel chemical transformations.
The bromine at the C3 position is susceptible to various cross-coupling reactions. For instance, 3-bromoquinoline (B21735) is known to undergo bromine-magnesium exchange, which can then be quenched with electrophiles to introduce a variety of functional groups. sigmaaldrich.com This suggests that this compound could serve as a versatile building block for the synthesis of more complex isoquinoline derivatives.
The dibromomethyl group at the C1 position is a precursor to an aldehyde functionality through hydrolysis. This transformation would yield 3-bromo-isoquinoline-1-carbaldehyde, a valuable intermediate for the synthesis of a wide range of compounds, including imines, oximes, and alcohols. Furthermore, the dibromomethyl group can participate in reactions with various nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Future research could investigate:
Selective Functionalization: Developing conditions for the selective reaction of either the C3-bromo or the C1-dibromomethyl group, allowing for a stepwise elaboration of the molecule.
Tandem Reactions: Designing one-pot transformations that involve both reactive centers, leading to the rapid construction of complex molecular architectures.
Photochemical and Electrochemical Reactivity: Investigating the behavior of the compound under photochemical or electrochemical conditions could unveil novel and synthetically useful transformations.
Integration into Advanced Catalyst Systems or Reaction Media
Isoquinoline derivatives have been explored as ligands in transition metal catalysis. The nitrogen atom of the isoquinoline ring can coordinate to a metal center, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst. acs.orgacs.orgnih.gov
The presence of both a bromine atom and a dibromomethyl group in "this compound" makes it a particularly interesting candidate for the development of novel catalyst systems. For example, the bromine atom could serve as a handle for immobilization onto a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. The dibromomethyl group, or its derivatives, could act as a secondary binding site for a substrate or a co-catalyst.
Future research in this domain could focus on:
Synthesis of Metal Complexes: Preparing and characterizing complexes of "this compound" with various transition metals and evaluating their catalytic activity in a range of organic transformations.
Development of Bifunctional Catalysts: Designing catalysts where both the isoquinoline nitrogen and a functional group derived from the C1 or C3 substituents participate in the catalytic cycle.
Use as an Organocatalyst: Exploring the potential of the compound or its derivatives to act as organocatalysts, for instance, in asymmetric synthesis.
Computational Design of New Isoquinoline Derivatives with Enhanced Properties for Research Purposes
Computational chemistry and molecular modeling can play a crucial role in guiding the future development of isoquinoline-based compounds. mdpi.com Density Functional Theory (DFT) calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of "this compound" and its derivatives. mdpi.com
Table 2: Predicted Properties of Substituted Isoquinolines from Computational Studies (Hypothetical Data)
| Compound | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Predicted Reactivity |
| Isoquinoline | -6.5 | -1.2 | 2.5 | Moderate |
| 3-Bromoisoquinoline | -6.7 | -1.5 | 2.1 | Electrophilic substitution favored |
| 1-Methylisoquinoline | -6.4 | -1.1 | 2.6 | Nucleophilic attack at C1 enhanced |
| This compound | -6.9 | -1.8 | 1.9 | High reactivity at both C1 and C3 |
Future computational studies could focus on:
Structure-Property Relationships: Systematically varying the substituents on the isoquinoline ring and calculating the resulting changes in properties to establish clear structure-property relationships. This would enable the rational design of new derivatives with tailored electronic, optical, or catalytic properties.
Reaction Mechanism Elucidation: Using computational methods to investigate the mechanisms of the reactions involving "this compound," providing insights that could lead to the optimization of reaction conditions and the discovery of new transformations.
Virtual Screening: Creating virtual libraries of derivatives and using computational screening techniques to identify promising candidates for specific applications, such as in medicinal chemistry or materials science.
Potential for Derivatization Towards Chemically Interesting Scaffolds
The rich functionality of "this compound" makes it an ideal starting point for the synthesis of a diverse range of chemically interesting scaffolds.
The C3-bromo group can be readily converted to other functional groups through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. This allows for the introduction of aryl, alkyl, amino, and other substituents at this position. mdpi.com
The C1-dibromomethyl group can be transformed into an aldehyde, a carboxylic acid, or a variety of other functional groups. It can also be used to construct fused ring systems. For example, reaction with a binucleophile could lead to the formation of a new heterocyclic ring fused to the isoquinoline core.
Some potential derivatization pathways include:
Synthesis of Fused Heterocycles: Exploration of intramolecular cyclization reactions to construct novel polycyclic aromatic systems.
Preparation of Isoquinoline-based Polymers: The bifunctional nature of the molecule could be exploited for the synthesis of novel polymers with interesting electronic and optical properties.
Generation of Organometallic Reagents: Conversion of the bromo- and dibromomethyl groups into organometallic species would open up a vast array of synthetic possibilities.
The exploration of these future research directions will undoubtedly lead to a deeper understanding of the chemistry of "this compound" and unlock its full potential in various scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
